Pyrazolynate
Overview
Description
Pyrazolynate is a synthetic herbicide belonging to the class of pyrazoles. It is primarily used to control weeds in paddy fields. The compound is known for its effectiveness against a variety of broad-leaved and grassy weeds. This compound is characterized by its chemical structure, which includes a pyrazole ring substituted with 2,4-dichlorobenzoyl and p-tosyloxy groups .
Mechanism of Action
Target of Action
Pyrazolynate, also known as Pyrazolate, is a member of the class of pyrazoles . It is an obsolete proherbicide that was used to control weeds in paddy fields
Mode of Action
This compound is a proherbicide, which means it must undergo chemical conversion by biochemical (enzymatic), chemical, or physical activation processes before becoming the pharmacologically active herbicide . It is rapidly hydrolyzed in water to destosyl this compound (DTP), 4- (2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole .
Biochemical Pathways
It is known that this compound inhibits the 4-hppd (4-hydroxyphenylpyruvate dioxygenase) enzyme . This enzyme plays a crucial role in the biosynthesis of plastoquinone and tocopherols, which are vital for the photosynthetic apparatus and for the plant’s response to environmental stress.
Pharmacokinetics
It is known that this compound is rapidly hydrolyzed in water to form dtp , suggesting that it is metabolized quickly in aqueous environments.
Result of Action
The result of this compound’s action is the control of both annual and perennial weeds in paddy fields . By inhibiting the 4-HPPD enzyme, this compound disrupts the normal functioning of the photosynthetic apparatus in these plants, leading to their death .
Action Environment
This compound was primarily used in paddy fields, indicating that it is effective in aquatic environments . The hydrolysis of this compound to DTP in water suggests that its efficacy and stability are influenced by the presence of water . .
Biochemical Analysis
Biochemical Properties
Pyrazolynate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the key enzymes it interacts with is 4-hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27), an oxidoreductase that incorporates two atoms of oxygen into its substrate . By inhibiting this enzyme, this compound interferes with the carotenoid biosynthesis pathway, which is crucial for plant growth and development . This inhibition leads to the disruption of essential biochemical processes in target plants, ultimately resulting in their death.
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting the carotenoid biosynthesis pathway, leading to a deficiency in essential pigments required for photosynthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing cell death. In animal cells, this compound’s impact is less pronounced, but it can still influence cellular processes by interacting with enzymes and proteins involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an enzyme inhibitor, this compound binds to the active site of 4-hydroxyphenylpyruvate dioxygenase, preventing the enzyme from catalyzing its reaction . This inhibition leads to a buildup of substrate molecules and a decrease in the production of carotenoids, which are essential for plant survival. Additionally, this compound may influence gene expression by altering the levels of metabolites involved in regulatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in vitro or in vivo can result in persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to non-target organisms .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the carotenoid biosynthesis pathway . This inhibition affects the metabolic flux and levels of metabolites involved in this pathway, leading to a decrease in carotenoid production and subsequent disruption of plant growth and development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The transport and distribution of this compound are critical for its effectiveness as a herbicide, as it needs to reach specific cellular compartments to exert its inhibitory effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target enzymes and proteins, leading to the inhibition of key biochemical pathways and the disruption of cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of pyrazolynate follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Pyrazolynate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In aqueous environments, this compound hydrolyzes to form destosyl this compound, which is the active herbicidal form.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorobenzoyl group.
Major Products: The primary product of hydrolysis is destosyl this compound, which retains herbicidal activity.
Scientific Research Applications
Pyrazolynate has been extensively studied for its applications in agriculture, particularly in weed control for paddy fields. Its ability to selectively target weeds without harming rice plants makes it a valuable tool for farmers. Additionally, research has explored its potential use in other crops and its environmental impact .
In biology and medicine, the compound’s interactions with various enzymes and biological pathways are of interest for developing new herbicidal agents and understanding its mode of action .
Comparison with Similar Compounds
Pyrazole: A core structure in many drugs and agrochemicals, known for its versatility and biological activity.
Pyrazolone: Another pyrazole derivative with applications in medicine and agriculture.
Benzoylpyrazole: Structurally similar to pyrazolynate, used in various chemical syntheses.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique herbicidal properties. Its ability to selectively inhibit HPPD and its rapid hydrolysis to an active form make it particularly effective in agricultural applications. Additionally, its environmental behavior, including its degradation and runoff characteristics, has been well-studied, providing valuable insights for its safe use .
Properties
IUPAC Name |
[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAWSBMDXVNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058133 | |
Record name | Pyrazolynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58011-68-0 | |
Record name | Pyrazolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58011-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolynate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLYNATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6095Q94N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dimethylpyrazole?
A1: 3,5-dimethylpyrazole (Me₂pzH) has a molecular formula of C₅H₈N₂ and a molecular weight of 96.13 g/mol. []
Q2: How does the structure of [La(Me₂pz)₃]ₙ differ from other lanthanoid pyrazolates?
A2: [La(Me₂pz)₃]ₙ exhibits η⁵ bonding of the Me₂pz ligands, giving them a "cyclopentadienyl (Cp)" type coordination, which is rare in lanthanoid pyrazolate chemistry. []
Q3: Can you describe the structure of [Tl₃(Ph₂pz)₃]?
A3: [Tl₃(Ph₂pz)₃] features three distinct thallium atoms with coordination numbers of two (including a Tl⋯η6-Ph contact), three, and four. It also exhibits μ-η¹∶η¹, μ₃-η¹∶η²∶η¹, and the novel μ₃-η¹∶η¹∶η¹ modes of 3,5-diphenylpyrazolate coordination. []
Q4: What are the different pyrazolate bonding modes observed in [La₄(Me₂pz)₉(μ₂-F)₂(μ₄-F)(thf)₄]·3THF?
A4: This complex displays three distinct pyrazolate bonding modes: η², μ-η¹:η¹, and μ-η²:η¹. []
Q5: How do substituents on the pyrazolate ring affect the structure of silver(I) pyrazolates?
A5: The N-Ag-N angles in silver(I) pyrazolates are sensitive to the size of substituents on the pyrazolyl rings. Bulky substituents like tert-butyl groups can prevent close intertrimer Ag...Ag contacts. []
Q6: Can silver(I) pyrazolates adsorb volatile molecules? If so, which ones?
A6: Silver(I) pyrazolates, particularly those with electron-withdrawing groups like nitro substituents, exhibit a strong tendency to form adducts with various small volatile molecules, including acetone, acetylacetone, ammonia, pyridine, acetonitrile, triethylamine, dimethyl sulfide, and tetrahydrothiophene. []
Q7: What is the nature of the adsorption of volatile molecules by silver(I) pyrazolates?
A7: The adsorption of volatile molecules by silver(I) pyrazolates is characterized as chemisorption rather than physisorption, as indicated by TGA analysis showing weight loss at temperatures significantly higher than the boiling points of the respective molecules. []
Q8: How stable are the heteropolymetallic 3-(2-pyridyl)pyrazolate manganese and rhenium complexes in solution?
A8: These complexes are unstable in solution, spontaneously evolving into either dimeric rhenium complexes or trimetallic manganese complexes. []
Q9: What is a common synthetic route for preparing lanthanoid pyrazolates?
A9: Redox transmetallation/protolysis (RTP) is a widely employed synthetic route for lanthanoid pyrazolates, utilizing the lanthanoid metal, bis(pentafluorophenyl)mercury, and the desired pyrazole. [, ]
Q10: Can Mercury be replaced in the synthesis of lanthanoid pyrazolates?
A10: Yes, pentafluorophenylsilver (AgC₆F₅) can be used as a replacement for the more commonly used Hg(C₆F₅)₂ or HgPh₂ in RTP reactions. []
Q11: How are heavy alkaline earth metal pyrazolates synthesized?
A11: They can be synthesized through various methods, including redox transmetallation/ligand exchange utilizing Hg(C₆F₅)₂ or Tl(Ph₂pz), direct reaction of the alkaline earth metals with 3,5-diphenylpyrazole at elevated temperatures, and protolysis of [M{N(SiMe₃)₂}₂(thf)₂] (M = Ca, Sr, Ba) with the desired pyrazole. []
Q12: What are some notable reactions of oxo-centered tricobalt complexes with mixed bridging ligands of acetate and pyrazolate anions?
A12: Substitution reactions where one acetate bridge can be replaced with a pyrazolate site-selectively. []
Q13: Can you describe the catalytic activity of [(η²-pz)ReO₃(THF)n]?
A13: [(η²-pz)ReO₃(THF)n] exhibits catalytic activity in oxygen atom transfer reactions (OAT), transferring oxygen from dimethylsulfoxide to triphenylphosphine, and in epoxidations of cyclooctene using bis(trimethylsilyl) peroxide (BTSP). []
Q14: What is the catalytic activity of [La₂(tBu₂pz)₆] in organic synthesis?
A14: [La₂(tBu₂pz)₆] has been shown to catalyze the Tishchenko reaction for various organic substrates. []
Q15: How do nanographene components in a Ni₈-pyrazolate network impact its catalytic properties?
A15: The incorporated nanographene components enhance the electroactive properties of the porous Ni₈-pyrazolate network, leading to significant hydrogen evolution reaction (HER) activity, comparable to nickel/palladium-based materials. []
Q16: What are the applications of copper(I) pyrazolates in gas separation?
A16: Copper(I) pyrazolates, particularly fluorinated derivatives like {[3,5-(CF₃)₂Pz]Cu}₃, exhibit potential for separating ethene from ethane and 1-butene from butane due to their selective binding affinities for these gases. []
Q17: How do theoretical studies explain the phosphorescence properties of pyrazolate-bridged dinuclear platinum(II) complexes?
A17: Density Functional Theory (DFT) calculations reveal a correlation between the bulkiness of substituents on the pyrazolate and the potential energy curve of the lowest energy triplet excited state (T1), which determines the Stokes shift of the phosphorescence spectra. []
Q18: What insights do TD-DFT calculations provide into the electronic coupling in a pyrazolate-bridged CpMn(CO)₂ bimetallic complex?
A18: TD-DFT calculations support the experimental observation of strong electronic coupling in the mixed-valent Mn(I)Mn(II) complex and predict intervalence charge transfer (IVCT) processes in the NIR region, as observed in the solid-state spectrum. []
Q19: How does the substitution at the pyrazole core of the (R¹)bbp⁻ ligand in diruthenium water oxidation catalysts affect their catalytic activity and electrochemistry?
A19: The substituent at the pyrazolate ligand (R¹ = Me > H > Br) plays a crucial role in determining catalyst stability, as reflected in the turnover number. []
Q20: How do the axial pyridine ligands in diruthenium water oxidation catalysts based on the (R¹)bbp⁻ ligand influence their catalytic activity?
A20: The axial pyridine ligands modulate the rate of the catalytic process, as measured by the initial turnover frequency (R² = H > NMe2H(+)). []
Q21: How does the substituent in the 5-position of the pyrazolate ring affect the coordination mode of pyridylpyrazolate ligands in platinum(II) complexes?
A21: A 5-trifluoromethyl substituent induces a shift in coordination from the N1 to the N2 atom of the pyrazolate ring. []
Q22: How does the electron-donating or -withdrawing nature of substituents on the pyrazolate fragment affect the absorption spectra of platinum(II) complexes based on the 2-pyridylpyrazolate ligand?
A22: Electron-withdrawing groups (CF3, C3F7) on the pyrazolate fragment cause a blue shift in the lowest-energy absorptions compared to the unsubstituted pyrazolate, while electron-donating groups (Me, tBu, etc.) cause a red shift. []
Q23: How does pyrazolate degrade in the environment?
A23: Pyrazolate has been shown to persist in soil for 60 to 90 days, depending on soil type, percolation, and microbial activity. []
Q24: What are some alternative herbicides for controlling sulfonylurea-resistant Monochoria vaginalis in paddy fields?
A24: Several alternative herbicides, including butachlor, carfentrazone-ethyl, mefenacet, pretilachlor, pyrazolate, thiobencarb, and various herbicide mixtures, have proven effective in controlling both resistant and susceptible biotypes of Monochoria vaginalis. []
Q25: How is pyrazolate used in agriculture?
A25: Pyrazolate, often formulated as 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-pyrazolyl p-toluenesulfonate, is a herbicide used for controlling annual and perennial weeds in paddy rice fields. [, ]
Q26: What is the target of pyrazolate in plants?
A26: Pyrazolate is a proherbicide, meaning it is metabolized in plants to its active form, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This metabolite inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinones, ultimately disrupting photosynthesis and leading to weed death. []
Q27: Are there any concerns about pyrazolate's impact on non-target organisms?
A27: Research suggests that high exposure to agrochemicals, including pyrazolate, may pose a potential threat to the viability of non-target organisms, such as the rock dove (Columba rupestris). []
Q28: How are copper(I) pyrazolate complexes being explored for photocatalytic applications?
A28: Copper(I) pyrazolate complexes have been incorporated into titanium oxide composites to enhance photocatalytic activity for the removal and degradation of pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D). []
Q29: Can silver pyrazolates be used in materials science?
A29: Silver pyrazolates have been investigated as coordination-polymer luminescent metallomesogens due to their ability to form columnar liquid-crystal phases at room temperature. []
Q30: Are there any potential applications of pyrazolate complexes in medicine?
A30: Silver pyrazolate has demonstrated promising in vitro efficacy against the fungal pathogen Raffaelea lauricola, suggesting potential applications in managing laurel wilt disease of avocado. []
Q31: What are some key milestones in the development of pyrazolate-based water oxidation catalysts?
A32: The introduction of the bis(bipyridyl)pyrazolate ((Me)bbp(-)) ligand system has been a significant milestone in the development of robust and efficient diruthenium water oxidation catalysts. []
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